molecular formula C23H33NO3 B4808381 3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

Cat. No.: B4808381
M. Wt: 371.5 g/mol
InChI Key: OURIUSQIWKKBAX-UHFFFAOYSA-N
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Description

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrolone ring, hydroxy group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Alkylation and Aryl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antioxidant properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one: Lacks the acetyl and 2-ethylhexyl groups.

    3-acetyl-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one: Lacks the 2-ethylhexyl group.

Uniqueness

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one is unique due to the presence of both the 2-ethylhexyl and acetyl groups, which may enhance its lipophilicity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-6-8-9-17(7-2)14-24-21(20(16(5)25)22(26)23(24)27)19-12-10-18(11-13-19)15(3)4/h10-13,15,17,21,26H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURIUSQIWKKBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Reactant of Route 2
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Reactant of Route 3
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Reactant of Route 4
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Reactant of Route 5
Reactant of Route 5
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Reactant of Route 6
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

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